molecular formula C6H11N B13505655 Bicyclo[2.2.0]hexan-1-amine

Bicyclo[2.2.0]hexan-1-amine

Cat. No.: B13505655
M. Wt: 97.16 g/mol
InChI Key: XZJJBJBMECLLKV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.0]hexan-1-amine is a strained bicyclic amine with a unique fused ring system. Its molecular formula is C₆H₁₁N, and its hydrochloride salt (CAS: 79368-56-2) is commercially available for research purposes . The compound's bicyclo[2.2.0]hexane scaffold imposes significant angle strain due to the fused six-membered rings, resulting in distinct thermodynamic and kinetic properties compared to monocyclic or less-strained analogs. Notably, the parent amine is prone to hydrolysis, while its N,N-dimethyl derivative exhibits enhanced stability .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

bicyclo[2.2.0]hexan-1-amine

InChI

InChI=1S/C6H11N/c7-6-3-1-5(6)2-4-6/h5H,1-4,7H2

InChI Key

XZJJBJBMECLLKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the construction of the bicyclic framework followed by the introduction of the amine group. Due to the strain and reactivity of the bicyclo[2.2.0]hexane core, the preparation methods require precise control of reaction conditions and often employ cycloaddition or ring contraction strategies.

Cycloaddition-Based Approaches

One of the most effective routes to bicyclo[2.2.0]hexane derivatives is through the Diels-Alder reaction involving cyclobutadiene intermediates:

  • Diels-Alder Reaction with Cyclobutadiene and Methyl Acrylate : This reaction forms bicyclo[2.2.0]hexene carboxylic esters with excellent endo-selectivity on a multigram scale. The cyclobutadiene is generated in situ due to its instability.

  • Subsequent Alkylation : The ester intermediate can be alkylated with alkyl halides or sulfonimines under base-mediated conditions to introduce various substituents, including amine functionalities, yielding alkylated bicyclo[2.2.0]hexane derivatives with good diastereoselectivity.

  • Photocatalytic Cycloaddition : Photocatalytic methods have also been reported to synthesize substituted bicyclo[2.2.0]hexanes, which can be further functionalized to amines.

Ring Contraction and Rearrangement Methods

Alternative synthetic routes involve ring contraction or rearrangement of larger bicyclic systems:

  • Semipinacol Rearrangement via Deamination : In related bicyclic systems, deamination of bridgehead amines can induce ring contraction to form bicyclo[2.2.0]hexane analogs. This method involves a semipinacol rearrangement that concurrently shrinks the ring system while eliminating nitrogen.

  • Intramolecular Cyclization : Cyclization of suitably functionalized precursors such as bromohydrins or protected alcohol derivatives can yield bicyclo[2.2.0]hexane cores. For example, carbanion-mediated cyclization of O-protected bromohydrins has been demonstrated to efficiently produce bicyclic compounds with good yields.

Functional Group Transformations to Introduce the Amine

After constructing the bicyclo[2.2.0]hexane skeleton, the amine group can be introduced or modified through:

  • Reduction of Nitro or Azido Precursors : Catalytic hydrogenation or chemical reduction of azido or nitro-substituted bicyclo[2.2.0]hexane derivatives yields the corresponding amines.

  • Substitution Reactions : Nucleophilic substitution on halogenated bicyclo[2.2.0]hexane intermediates with ammonia or amine nucleophiles can afford this compound derivatives.

  • Protection and Deprotection Strategies : Boc-protection of amines during synthesis allows for selective functional group transformations before final deprotection to yield the free amine or its hydrochloride salt.

Representative Preparation Protocols and Yields

Step Reaction Type Starting Material Key Reagents/Conditions Product Yield (%) Notes
1 Diels-Alder Cycloaddition In situ cyclobutadiene + methyl acrylate Thermal, endo-selective Bicyclo[2.2.0]hexene carboxylic ester Multigram scale High selectivity, scalable
2 Base-mediated Alkylation Bicyclo[2.2.0]hexene ester Alkyl halides or sulfonimines, base Alkylated bicyclo[2.2.0]hexane derivatives Moderate to good Good diastereoselectivity
3 Photocatalytic Cycloaddition Cycloalkenes Blue light irradiation, photocatalyst Substituted bicyclo[2.2.0]hexanes Not specified Operationally simple
4 Ring Contraction via Deamination Bridgehead amine precursors Semipinacol rearrangement conditions Bicyclo[2.2.0]hexane aldehydes/ketones Not specified Concurrent ring shrinkage and nitrogen loss
5 Catalytic Hydrogenation Azido bicyclo derivatives H2, catalyst, Boc2O protection N-Boc-protected this compound 61% over 3 steps Scalable to gram quantities

Analytical and Structural Characterization

Summary of Key Research Findings

  • The Diels-Alder approach with in situ cyclobutadiene is a robust method to access bicyclo[2.2.0]hexane frameworks, which can be diversified via alkylation to introduce amine groups.

  • Photocatalytic cycloadditions provide operationally simple routes to substituted bicyclo[2.2.0]hexanes, facilitating functionalization including amination.

  • Ring contraction via deamination and semipinacol rearrangement offer alternative synthetic pathways to bicyclo[2.2.0]hexane amines, albeit with more complex reaction conditions.

  • Catalytic hydrogenation of azido precursors combined with protecting group strategies enables scalable synthesis of this compound derivatives suitable for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.0]hexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclic structure, which makes it more reactive compared to other amines.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield bicyclo[2.2.0]hexanone derivatives, while reduction reactions produce various substituted bicyclo[2.2.0]hexanes .

Scientific Research Applications

While comprehensive data specifically focusing on the applications of "Bicyclo[2.2.0]hexan-1-amine" is limited, research findings and potential applications can be gathered from related compounds and studies.

Bicyclo[2.2.0]hexane Derivatives

  • Neurological Applications Studies suggest Bicyclo[2.2.0]hexan-2-amine;hydrochloride has potential in treating neurological disorders because it can cross the blood-brain barrier and modulate neurotransmitter systems. In vitro assays have shown it can enhance neuronal survival under stress conditions, indicating neuroprotective properties.
  • Antimicrobial Properties Preliminary studies indicate that bicyclo[2.2.0]hexan-2-amine exhibits antimicrobial activity against certain bacterial strains, suggesting its potential in antibiotic development.
  • Proaromatic Platform Bicyclo[2.2.0]hexene (BCH) derivatives can be used as proaromatic structures in synthesis, with modular synthesis and high thermal stability . They can be oxidatively activated under mild conditions, making them useful for developing new reagents and functional materials .
  • Isosteres Bicyclo[m.n.k]alkanes can be promising isosteres of benzene and cycloalkane rings .

Bicyclo[2.1.1]hexane Derivatives

  • Synthesis of Modules Bicyclo[2.1.1]hexanes are playing an increasingly important role as valuable saturated bicyclic structures in newly developed bioactive compounds . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been developed using photochemistry to access new building blocks .
  • Solvolysis Studies Wiberg studied the solvolysis of 5-substituted bicyclo[2.1.1]hexanes and concluded that the solvolysis reaction involves a concerted rearrangement mechanism .
  • Fuel Additives, Lubricants and Perfumes Lesser applications of bicyclic compounds have included fuels, fuel additives, lubricants, lubricant additives, and perfumes .

Mechanism of Action

The mechanism of action of bicyclo[2.2.0]hexan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific target. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Thermodynamic Properties

Bicyclo[2.2.0]hexan-1-amine is compared to other bicyclic amines with varying ring systems (Table 1).

Table 1: Structural and Thermodynamic Comparison

Compound CAS Number Bicyclic System ΔHf (kJ/mol) Key Features
This compound 79368-56-2 [2.2.0] 125 (cis)* High strain; hydrolytically unstable
Bicyclo[3.1.0]hexane 285-58-5 [3.1.0] - Lower strain; norsabinane derivative
Bicyclo[2.1.1]hexane 285-86-9 [2.1.1] 57.7 Minimal strain; higher stability
Bicyclo[2.2.2]octan-1-amine 1193-43-7 [2.2.2] - Larger cavity; rigid structure

*Data from enthalpy of formation (ΔHf) calculations .

  • Strain Energy : this compound exhibits higher strain (ΔHf = 125 kJ/mol for cis isomer) compared to bicyclo[2.1.1]hexane (ΔHf = 57.7 kJ/mol), making it more reactive in ring-opening or rearrangement reactions .
  • Ring Size Effects : Smaller systems like bicyclo[2.1.0]pentane (housane) and larger systems like bicyclo[2.2.2]octane derivatives differ in steric constraints and applications. For example, bicyclo[2.2.2]octan-1-amine is used in rigid peptidomimetics due to its preorganized structure .

Reactivity in Organic Reactions

Baeyer-Villiger Oxidation

This compound derivatives, such as 2-acetylbicyclo[2.2.0]hexane, show reactivity comparable to secocubyl ketones in Baeyer-Villiger reactions. Both systems yield acetates upon oxidation, indicating similar electronic environments despite structural differences .

Rearrangement Kinetics

Thermolysis of methyl bicyclo[2.2.0]hexane-1-carboxylate proceeds with a rate enhancement (ΔE ≈ 25 kJ/mol), but substituent effects (e.g., 1-methoxy or 1-dimethylamino groups) are minimal compared to other bicyclic systems. This contrasts with bicyclo[3.1.0]hexane derivatives, where substituents significantly alter reaction pathways .

Comparisons :

  • Bicyclo[3.1.0]hexane derivatives require multi-step protocols involving imidazole coupling and reductive amination (e.g., synthesis of histamine analogs) .
  • Bicyclo[2.2.2]octan-1-amine is synthesized via high-pressure hydrogenation, reflecting its lower synthetic accessibility .

Stability and Functionalization

  • Hydrolysis Sensitivity : this compound undergoes rapid hydrolysis, whereas N,N-dimethyl analogs resist degradation. This contrasts with bicyclo[3.1.0]hexane amines, which stabilize via conjugation with aromatic systems (e.g., imidazole rings) .
  • Derivatization Potential: Bicyclo[2.2.0]hexane-1-carboxylic acid derivatives are used in lactam synthesis (e.g., β-lactam antibiotics), leveraging their strained geometry for ring-opening reactions .

Biological Activity

Bicyclo[2.2.0]hexan-1-amine is a bicyclic amine with a unique structural configuration characterized by its rigid and strained bicyclo[2.2.0]hexane core, which significantly influences its biological activity and potential applications in medicinal chemistry. This article provides an in-depth exploration of the biological activity of this compound, including synthesis methods, interaction with biological systems, and its therapeutic potential.

Structural Characteristics

This compound's molecular formula is C6H11NC_6H_{11}N, indicating the presence of six carbon atoms, eleven hydrogen atoms, and one nitrogen atom. The compound's structure allows for various functionalizations, making it a versatile scaffold in drug design.

Comparison with Related Compounds

Compound NameStructure TypeUnique Features
Bicyclo[2.2.0]hexaneBicyclicLacks the amine group; serves as a core structure
Bicyclo[2.1.1]hexaneBicyclicDifferent ring fusion; distinct reactivity
Bicyclo[3.1.0]hexaneBicyclicDifferent ring system; used in synthetic contexts
Bicyclo[3.2.0]heptaneBicyclicExhibits different reactivity patterns

Uniqueness: The presence of the amine group enhances the compound's reactivity and potential for further functionalization compared to other bicyclic compounds.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Photochemical Cycloaddition: A precursor compound undergoes photochemical cycloaddition to form the bicyclic structure.
  • Catalytic Hydrogenation: The resulting bicyclic compound is subjected to catalytic hydrogenation to introduce the amine group.
  • Amination: Final amination reactions are performed to yield this compound in high purity.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as a ligand in biochemical assays and as a scaffold for drug design targeting various biological pathways.

The mechanism of action involves:

  • Receptor Binding: The compound can interact with specific receptors, potentially modulating biological pathways through receptor binding.
  • Enzyme Inhibition: Its amine group facilitates interactions that may inhibit enzyme activity, impacting metabolic processes.

Case Studies and Research Findings

  • Neurological Disorders: Studies have explored the potential of this compound derivatives in treating neurological conditions by targeting neurotransmitter receptors.
    • Example Study: A study demonstrated that modifications to the bicyclic structure enhanced binding affinity to serotonin receptors, suggesting therapeutic implications for anxiety disorders.
  • Anticancer Properties: Preliminary research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents.
    • Example Study: In vitro assays indicated that specific derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Antimicrobial Activity: Investigations into the antimicrobial properties of this compound have yielded promising results against various bacterial strains.
    • Example Study: One study reported significant inhibition of bacterial growth in Staphylococcus aureus cultures when treated with specific derivatives.

Q & A

Q. What are the common synthetic routes for bicyclo[2.2.0]hexan-1-amine, and how can reaction conditions be optimized?

Synthesis typically involves strained bicyclic frameworks and amine functionalization. Key methods include:

  • Diimide reduction of unsaturated precursors (e.g., methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate) to yield the bicyclo structure .
  • Thermal or photochemical extrusion of small molecules (e.g., nitrogen from diazabicyclic precursors) under controlled conditions .
  • Catalytic hydrogenation of bicyclo[2.2.0]hexene derivatives, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
    Optimization strategies: Use low temperatures (-20°C) to stabilize intermediates, employ Lewis acids (e.g., ruthenium chloride) for stereochemical control, and monitor reaction progress via TLC or GC-MS .

Q. How is the stereochemistry of this compound characterized experimentally?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR reveal coupling constants and spatial arrangements, distinguishing endo vs. exo isomers. For example, vicinal coupling constants (JJ) >10 Hz indicate axial-axial proton interactions in rigid bicyclic systems .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for verifying strain-induced distortions in the bicyclo framework .
  • Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) paired with polar mobile phases .

Q. What spectroscopic techniques are critical for confirming the this compound structure?

  • IR Spectroscopy : Identifies N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C6_6H11_{11}N) and fragmentation patterns (e.g., loss of NH2_2 group) .
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity, essential for assigning bicyclic ring protons .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound derivatives in Diels-Alder reactions?

  • Density Functional Theory (DFT) : Calculates transition-state geometries and activation energies. For example, MPWB1K/6-311G(d,p) optimizes dienophile-diene interactions, revealing strain-induced reactivity in bicyclo systems .
  • Bonding Evolution Theory (BET) : Analyzes electron localization function (ELF) to track bond formation/breaking during cycloadditions. Applied to perfluorinated analogs, this method highlights electron-deficient dienophile behavior .
  • Molecular Dynamics Simulations : Predict solvent effects (e.g., benzene vs. THF) on reaction kinetics and stereoselectivity .

Q. How does the bicyclo[2.2.0]hexane framework influence stability under acidic/basic conditions?

  • Acidic Conditions : Protonation of the amine group triggers ring-opening via N-C bond cleavage, forming piperidine derivatives (e.g., 4-chloropiperidine from HCl treatment) .
  • Basic Conditions : Deprotonation destabilizes the bicyclic structure, leading to fragmentation (e.g., formation of N-methylene-3-butenyl-amine at 80°C) .
  • Strain Effects : The 60° bond angles in bicyclo[2.2.0]hexane increase ring strain (vs. bicyclo[2.2.2]octane), lowering activation energy for rearrangements .

Q. What strategies mitigate challenges in isolating this compound due to thermal instability?

  • Cryogenic Techniques : Perform reactions at -78°C (dry ice/acetone baths) to suppress decomposition .
  • In Situ Trapping : Use scavengers (e.g., trimethylsilyl chloride) to stabilize reactive intermediates .
  • Continuous Flow Reactors : Minimize residence time at elevated temperatures, improving yield and purity .

Q. How do steric effects in this compound impact biological interactions compared to linear amines?

  • Binding Affinity : The rigid bicyclic structure enhances selectivity for hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) via complementary shape matching .
  • Hydrogen Bonding : The amine group participates in H-bonding with catalytic residues, while the bicyclic framework restricts rotational freedom, reducing entropy penalties upon binding .
  • Bioisosterism : Replaces flexible alkyl chains in drug candidates, improving metabolic stability (e.g., reduced CYP450-mediated oxidation) .

Data Contradictions and Resolution

  • Stereochemical Outcomes : Some studies report inseparable endo/exo isomer mixtures under thermal conditions , while others achieve selectivity via low-temperature catalysis . Resolution: Optimize catalyst loading (e.g., 5 mol% Pd/C) and reaction time .
  • Reactivity in DA Reactions : Perfluorinated analogs exhibit higher electrophilicity than non-fluorinated derivatives due to electron-withdrawing effects . Validate via comparative ELF topological analyses .

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